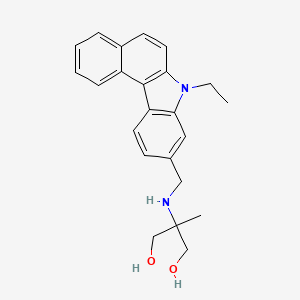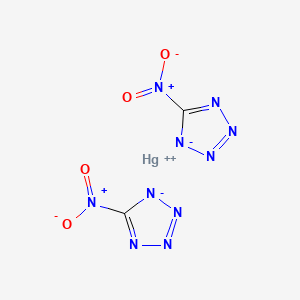
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C8H12N2O3S3 It is known for its unique structure, which includes a thiosulfate group attached to an imino-thienylmethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of 2-thienylmethylamine with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Thienylmethylamine is reacted with thiosulfuric acid in the presence of a suitable solvent, such as water or ethanol.
Step 2: The reaction mixture is stirred at a specific temperature (usually around 25-30°C) for a certain period (typically 2-4 hours).
Step 3: The product is then isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The thiosulfate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate cellular processes. The imino-thienylmethylamine moiety may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- S-(2-Imino-2-((2-furylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-pyridylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-benzylmethyl)amino)ethyl) hydrogen thiosulfate
Comparison: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications compared to its analogs.
Eigenschaften
| 13338-52-8 | |
Molekularformel |
C7H10N2O3S3 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]thiophene |
InChI |
InChI=1S/C7H10N2O3S3/c8-7(5-14-15(10,11)12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H2,8,9)(H,10,11,12) |
InChI-Schlüssel |
YAYHLUGBOYJMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





